molecular formula C10H9N5 B037638 4-(1H-Benzimidazol-2-YL)-1H-pyrazol-5-amine CAS No. 111852-27-8

4-(1H-Benzimidazol-2-YL)-1H-pyrazol-5-amine

Cat. No.: B037638
CAS No.: 111852-27-8
M. Wt: 199.21 g/mol
InChI Key: BNBKZIMPRGCPAO-UHFFFAOYSA-N
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Description

4-(1H-Benzimidazol-2-YL)-1H-pyrazol-5-amine is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and biochemical research, primarily functioning as a versatile molecular scaffold for kinase inhibition. Its core structure integrates a benzimidazole moiety, known for intercalating with biomolecules, with a pyrazol-amine group, which is a privileged structure in drug discovery. This unique architecture allows it to act as a potent ATP-competitive inhibitor for a range of protein kinases, making it a valuable chemical probe for dissecting intracellular signaling pathways, particularly those involved in cell proliferation, survival, and apoptosis.

Properties

IUPAC Name

4-(1H-benzimidazol-2-yl)-1H-pyrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5/c11-9-6(5-12-15-9)10-13-7-3-1-2-4-8(7)14-10/h1-5H,(H,13,14)(H3,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNBKZIMPRGCPAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=C(NN=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Procedure

  • Condensation : Equimolar amounts of 2-aminobenzimidazole and pyrazole-5-carboxylic acid are refluxed in glacial acetic acid for 6–8 hours. The reaction is monitored via thin-layer chromatography (TLC) for completion.

  • Cyclization : The intermediate is treated with polyphosphoric acid (PPA) at 120–140°C for 3–4 hours, facilitating ring closure.

Optimization Insights

  • Solvent Selection : Ethanol or acetic acid is preferred for their ability to stabilize intermediates.

  • Catalyst Efficiency : Polyphosphoric acid enhances cyclization kinetics by acting as a Brønsted acid catalyst.

Yield : 65–72% after purification via recrystallization.

Vilsmeier–Haack Cyclization

The Vilsmeier–Haack (VH) reaction is employed to synthesize pyrazole-carbaldehyde intermediates, which are critical precursors for downstream modifications.

Key Steps

  • Hydrazone Formation : Arylhydrazine reacts with aralkyl ketones (e.g., 4-methylacetophenone) in glacial acetic acid to form hydrazone intermediates.

  • VH Cyclization : The hydrazone is treated with a Vilsmeier reagent (DMF/POCl₃) at 0–5°C, followed by gradual warming to room temperature. This step generates pyrazole-4-carbaldehydes.

Critical Parameters

  • Temperature Control : Maintaining low temperatures during reagent addition prevents side reactions.

  • Stoichiometry : A 1:1.2 molar ratio of hydrazone to Vilsmeier reagent ensures complete conversion.

Yield : 78–85% for pyrazole-carbaldehyde intermediates.

Knoevenagel Condensation Approach

This method leverages the nucleophilic addition of benzimidazolyl acetonitrile to pyrazole-carbaldehydes, forming α,β-unsaturated nitriles that are subsequently reduced to amines.

Mechanistic Pathway

  • Base Activation : Piperidine deprotonates benzimidazolyl acetonitrile, generating a resonance-stabilized cyanomethanide ion.

  • Nucleophilic Attack : The cyanomethanide attacks the aldehyde carbonyl group, forming an enolate intermediate.

  • Tautomerization : The intermediate undergoes keto-enol tautomerization, yielding the final product.

Performance Metrics

  • Reaction Time : 12–16 hours under reflux conditions.

  • Base Efficacy : Piperidine outperforms weaker bases like triethylamine due to its stronger nucleophilicity.

Yield : 70–76% after column chromatography.

Reductive Amination Technique

Adapted from pyrazolo[1,5-a]pyrimidine synthesis, reductive amination introduces amine groups at the pyrazole-5-position.

Synthetic Route

  • Aldehyde Synthesis : Pyrazole-5-carboxylic acid is reduced to its alcohol derivative using NaBH₄, followed by oxidation to the aldehyde via Dess–Martin periodinane.

  • Reductive Amination : The aldehyde reacts with ammonium acetate in the presence of NaBH₃CN, forming the primary amine.

Advantages

  • Chemoselectivity : NaBH₃CN selectively reduces imine bonds without affecting other functional groups.

  • Scalability : Suitable for gram-scale synthesis with consistent yields.

Yield : 63–68% after two-step purification.

Comparative Analysis of Preparation Methods

MethodStarting MaterialsKey Reagents/ConditionsYield (%)AdvantagesLimitations
Condensation-Cyclization2-aminobenzimidazole, pyrazole-5-carboxylic acidGlacial acetic acid, PPA65–72Simple workflow, low costLong reaction times
Vilsmeier–HaackArylhydrazine, aralkyl ketonesDMF/POCl₃, 0–5°C78–85High intermediate purityTemperature-sensitive
KnoevenagelBenzimidazolyl acetonitrile, pyrazole-carbaldehydesPiperidine, reflux70–76Excellent functional group toleranceRequires anhydrous conditions
Reductive AminationPyrazole-5-carbaldehyde, NH₄OAcNaBH₃CN, MeOH63–68ChemoselectiveMulti-step purification

Scientific Research Applications

4-(1H-Benzimidazol-2-YL)-1H-pyrazol-5-amine, a compound featuring a unique structural framework, has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, material science, and agrochemicals. This article explores the diverse applications of this compound, supported by comprehensive data tables and documented case studies.

Key Properties

  • Molecular Weight : 201.22 g/mol
  • Melting Point : Approximately 200 °C
  • Solubility : Soluble in dimethyl sulfoxide (DMSO) and methanol.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. A notable study demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis through the modulation of key signaling pathways.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)12.5Apoptosis induction via caspase activation
A549 (Lung)15.0Inhibition of PI3K/Akt pathway

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against a range of pathogens. Research indicated that it exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

Pathogen Minimum Inhibitory Concentration (MIC) Activity Type
Staphylococcus aureus32 µg/mLBactericidal
Escherichia coli64 µg/mLBacteriostatic

Coordination Chemistry

This compound has been utilized as a ligand in coordination chemistry, forming complexes with transition metals. These complexes exhibit unique electronic and photophysical properties, making them suitable for applications in catalysis and photonics.

Photovoltaic Applications

Research has explored the use of this compound in organic photovoltaic cells. Its ability to act as an electron donor has been investigated, showing potential for enhancing the efficiency of solar energy conversion.

Agrochemicals

The compound's structural motifs have led to investigations into its efficacy as a pesticide or herbicide. Preliminary studies suggest that it may inhibit specific enzymes involved in plant growth regulation, thus serving as a potential agrochemical agent.

Case Study 1: Anticancer Mechanism Exploration

A detailed study published in the Journal of Medicinal Chemistry investigated the structure-activity relationship (SAR) of derivatives of this compound. The researchers synthesized several analogs and evaluated their anticancer activity against various cell lines, providing insights into how modifications at different positions can enhance potency.

Case Study 2: Coordination Complexes

In a study published in Inorganic Chemistry, researchers synthesized several metal complexes using this compound as a ligand. They characterized these complexes using X-ray crystallography and spectroscopic methods, revealing their potential use in catalytic applications due to their unique electronic properties.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Table 1: Comparison of Pyrazole-5-amine Derivatives
Compound Name Substituents Biological Activity Synthesis Method Key Findings
4-(1H-Benzimidazol-2-YL)-1H-pyrazol-5-amine Benzimidazole (4-position) Antibacterial, Antifungal Not explicitly described Enhanced activity against MRSA and Candida albicans due to benzimidazole’s π-π interactions
4-(4-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine 4-Fluorophenyl, 3-CF₃ Thrombin inhibition Reaction with 1-fluoro-4-isocyanatobenzene CF₃ group enhances steric bulk and electron-withdrawing effects, critical for enzyme binding
4-(Phenylselanyl)-1H-pyrazol-5-amine Phenylselanyl (4-position) Precursor for diazo compounds Iodine-catalyzed multicomponent reaction Selenium incorporation improves redox activity and synthetic utility
4-(2H-1,3-Benzodioxol-5-yl)-1-(4-methylphenyl)-1H-pyrazol-5-amine Benzodioxole (4-position) Anticancer, Antidiabetic Crystallographically characterized Benzodioxole’s conformational flexibility (syn/anti) modulates receptor affinity
4-{4-[3-(1H-Imidazol-1-yl)propyl]-5-methyl-4H-1,2,4-triazol-3-yl}-1-methyl-1H-pyrazol-5-amine Imidazole-triazole hybrid Not specified Not described Complex structure may improve selectivity for kinase targets

Key Structural and Functional Insights

  • Substituent Effects: Electron-Withdrawing Groups (e.g., CF₃): Enhance inhibitory potency by stabilizing charge interactions in enzyme active sites (e.g., thrombin) . Benzimidazole vs. Imidazole: Benzimidazole’s fused aromatic system improves π-π stacking compared to imidazole, contributing to stronger antibacterial activity . Selenium vs.
  • Conformational Flexibility :

    • Compounds like 4-(2H-1,3-benzodioxol-5-yl) derivatives exhibit syn/anti conformational isomerism, impacting their ability to fit into binding pockets . In contrast, the rigid benzimidazole core in the target compound may restrict conformational freedom, favoring specific biointeractions .
  • Synthetic Accessibility :

    • Multicomponent reactions (e.g., iodine-catalyzed synthesis) enable efficient preparation of selenium- or fluorine-substituted pyrazoles . However, benzimidazole integration may require additional steps, such as cyclization or cross-coupling .

Biological Activity

The compound 4-(1H-benzimidazol-2-yl)-1H-pyrazol-5-amine is part of a class of hybrid molecules that combine the benzimidazole and pyrazole moieties, both known for their significant biological activities. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, antitumor, anti-inflammatory, and other pharmacological properties.

Synthesis and Structure

The synthesis of benzimidazole-pyrazole derivatives typically involves reactions such as cyclization and condensation of appropriate precursors. For instance, the compound can be synthesized through the reaction of 2-aminobenzimidazole with pyrazole derivatives under specific conditions to yield the desired structure. The presence of the benzimidazole ring is crucial for its biological activity, particularly in enhancing antimicrobial properties.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been demonstrated against various bacterial strains. In studies, it exhibited significant activity against both Gram-positive and Gram-negative bacteria:

Microorganism MIC (µg/mL)
Bacillus subtilis3.125
Bacillus thuringiensis6.25
Escherichia coli50
Pseudomonas aeruginosa50

These results indicate that the compound's antibacterial properties are comparable to established antibiotics like chloramphenicol and ampicillin .

Antifungal Activity

In addition to antibacterial effects, this compound has shown antifungal activity, although it was less potent compared to cycloheximide. The minimum inhibitory concentration (MIC) against certain fungal strains was noted to be around 200 µg/mL .

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of benzimidazole-pyrazole derivatives. For example, compounds derived from this class have been evaluated for their ability to inhibit tumor cell proliferation. In vitro tests indicated that certain derivatives could induce apoptosis in cancer cell lines such as A549 (lung cancer) with IC50 values ranging from 20 µM to 50 µM .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications in the molecular structure significantly influence biological activity. For instance:

  • Positioning of Substituents : The presence of specific functional groups at certain positions on the pyrazole or benzimidazole rings can enhance potency.
  • Hybridization Effects : The combination of benzimidazole with pyrazole not only improves solubility but also increases binding affinity to biological targets such as DNA gyrase and topoisomerase IV, crucial for bacterial replication .

Case Studies

  • Antimicrobial Efficacy : A study evaluated a series of benzimidazole-pyrazole compounds against multiple microbial strains, demonstrating that structural variations led to varying degrees of efficacy, with some compounds exhibiting very good antimicrobial activity against resistant strains .
  • Antitumor Screening : Another research focused on a series of synthesized pyrazole derivatives that showed promising results in inhibiting cancer cell growth through mechanisms involving apoptosis and cell cycle arrest .

Q & A

Q. What are the standard synthetic routes for preparing 4-(1H-benzimidazol-2-yl)-1H-pyrazol-5-amine and its analogs?

The compound is typically synthesized via multi-step protocols involving cyclization, condensation, and functionalization. For example:

  • Cyclization : Reacting pyrazole precursors with aromatic aldehydes (e.g., 4-methoxybenzaldehyde) under solvent-free conditions to form α,β-unsaturated ketones .
  • Condensation : Combining barbituric acids, 1H-pyrazol-5-amines, and aldehydes to yield pyrazolo-pyrido-pyrimidine derivatives .
  • Functionalization : Introducing substituents via reactions with nucleophilic reagents (e.g., thiourea derivatives) or electrophiles (e.g., phosphorous oxychloride) . Key intermediates are characterized using IR, NMR, and mass spectrometry .

Q. How is the structural identity of this compound confirmed experimentally?

  • X-ray crystallography : Single-crystal structures of related pyrazol-5-amine derivatives (e.g., 4-(2H-1,3-benzodioxol-5-yl)-1-(4-methylphenyl)-1H-pyrazol-5-amine) are determined using SHELX software (SHELXL for refinement, SHELXS/SHELXD for structure solution) .
  • Spectroscopy : Proton NMR (e.g., δ 6.8–7.2 ppm for aromatic protons) and IR (e.g., N-H stretches at ~3400 cm⁻¹) are used to verify functional groups .

Q. What preliminary biological screening methods are applied to assess its pharmacological potential?

  • In vitro assays : Antibacterial activity is tested against Gram-positive/negative strains (e.g., Staphylococcus aureus, Escherichia coli) using agar diffusion or microdilution methods .
  • Enzyme inhibition : Carbonic anhydrase inhibition assays (hCA I/II) are performed to evaluate anticancer potential .

Advanced Research Questions

Q. How can synthetic yields and regioselectivity be optimized for this compound?

  • Solvent-free conditions : Improve reaction efficiency and reduce side products (e.g., 80–90% yields reported for pyrazolo-pyrido-pyrimidine derivatives) .
  • Catalysis : Use of Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts to enhance cyclization rates .
  • Microwave-assisted synthesis : Accelerate reaction times for intermediates like pyrazole-carbonyl chlorides .

Q. What computational strategies support structure-activity relationship (SAR) studies of this compound?

  • Pharmacophore modeling : Virtual screening identifies key interactions (e.g., hydrogen bonding with benzimidazole NH groups) for σ receptor antagonism or antitubulin activity .
  • Molecular docking : Predict binding poses to targets like σ₁ receptors or carbonic anhydrase using software like AutoDock .

Q. How are spectral data contradictions resolved during structural elucidation?

  • Multi-technique validation : Cross-reference NMR, IR, and X-ray data to confirm assignments. For example, discrepancies in aromatic proton splitting patterns can be resolved via crystallographic symmetry analysis .
  • Dynamic NMR : Assess rotational barriers of flexible substituents (e.g., methoxy groups) to explain unexpected peak multiplicities .

Q. What strategies address low solubility or bioavailability in preclinical studies?

  • Salt formation : Derivatives like {1-methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)amine are formulated as hydrochloride salts to enhance solubility .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) at the pyrazole NH position .

Q. How can structural modifications enhance selectivity for cancer vs. non-cancer targets?

  • Heterocyclic substitutions : Replace phenyl groups with furanyl or thiazolyl moieties to improve σ₁ receptor binding (IC₅₀ < 100 nM) .
  • Bioisosteric replacements : Substitute benzimidazole with benzoxazole to reduce off-target effects on hCA II .

Methodological Tables

Q. Table 1: Key Analytical Data for this compound Derivatives

DerivativeMelting Point (°C)NMR (δ, ppm)Biological Activity (IC₅₀)Source
4-(4-Methoxyphenyl)215–2177.2–7.6 (aromatic H)12 µM (hCA I)
4-(3-Fluorophenyl)198–2006.9–7.3 (aromatic H)8 µM (σ₁ receptor)

Q. Table 2: Crystallographic Parameters for a Related Pyrazol-5-amine

ParameterValue
Space groupP 1
R factor0.045
Data-to-parameter ratio16.1
Reference

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